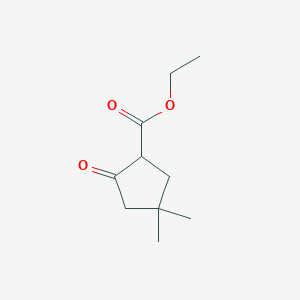

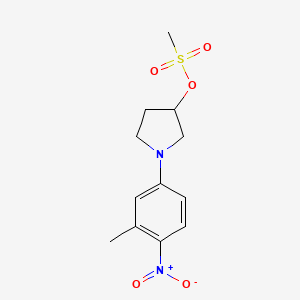

Methyl 4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate

Descripción general

Descripción

“Methyl 4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate” is also known as “Glycine, N-(3-methyl-1-oxobutyl)-, methyl ester”. It has the molecular formula C8H15NO3 and a molecular weight of 173.2096 . Other names for this compound include “Methyl N-isovalerylglycine” and "N-Isovalerylglycine methyl ester" .

Molecular Structure Analysis

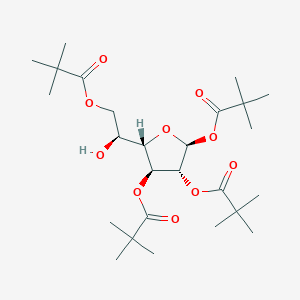

The IUPAC Standard InChI for this compound is InChI=1S/C8H15NO3/c1-6(2)4-7(10)9-5-8(11)12-3/h6H,4-5H2,1-3H3,(H,9,10) . This indicates that the compound has a complex structure with multiple functional groups, including a carboxylate group and a pyrrole ring.Aplicaciones Científicas De Investigación

Anticancer Properties

Indole derivatives have garnered attention for their potential as anticancer agents. Researchers have investigated the use of methyl-4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate and related compounds in inhibiting cancer cell growth. These derivatives may interfere with cell division, induce apoptosis (programmed cell death), or target specific pathways involved in tumor progression .

Antimicrobial Activity

Indoles exhibit antimicrobial properties, making them valuable in the fight against bacterial and fungal infections. Methyl-4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate could potentially serve as an antimicrobial agent, either directly or as a lead compound for drug development .

Neuroprotective Effects

Indole derivatives have been explored for their neuroprotective properties. For instance, caffeine, a methylxanthine containing an indole ring, has been associated with reduced blood-brain barrier leakage and improved outcomes in mild hemiplegic stroke . While not directly related to our compound, this highlights the broader potential of indoles in neuroprotection.

Synthetic Methodology

Given the importance of indoles, researchers continually explore novel synthetic methods for their construction. Investigating efficient routes to synthesize methyl-4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate contributes to the chemical community’s knowledge base .

Drug Design and Optimization

Indole derivatives often serve as scaffolds for drug design. Researchers modify the indole moiety to create new compounds with improved pharmacological properties. Methyl-4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate could inspire the design of novel drugs targeting specific diseases.

These applications demonstrate the versatility and potential impact of methyl-4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate in various scientific fields. Further research and exploration will undoubtedly uncover additional uses for this intriguing compound . If you’d like more information on any specific application, feel free to ask!

Propiedades

IUPAC Name |

methyl 4-(3-methylbutanoyl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)4-10(13)8-5-12-6-9(8)11(14)15-3/h5-7,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKTUIIUFNZBMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CNC=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl-4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Tert-butylamino)ethyl]dimethylamine](/img/structure/B3117740.png)

![Ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3117825.png)

![3-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-1-(2,3-dichlorophenyl)urea](/img/structure/B3117829.png)